Lipophilicity and Solubility Advantage
The N-formyl substituent of 2-(1-formamidocyclopentyl)acetic acid reduces its computed LogP to 0.52, which is approximately 0.21 log units lower than the LogP of 0.73 reported for the unprotected free amine analog 2-(1-aminocyclopentyl)acetic acid under comparable computational conditions . An alternative predicted LogP for the free amine of 1.43 has been published elsewhere, which would represent a 0.91 log unit differential ; however, the conservative minimal difference of ΔLogP ≥ 0.21 indicates a measurable and directionally consistent increase in hydrophilicity conferred by formamide protection. The lower LogP of the N-formyl compound translates to higher predicted aqueous solubility (estimated LogS improvement ≈ 0.2–0.9 log units by the SILICOS-IT and ESOL models) relevant for biological assay preparation and solid-phase peptide synthesis (SPPS) coupling steps conducted in polar aprotic/aqueous mixtures [1].
vs. 0.73–1.43 (free amine)
ΔLogP ≥ 0.21
| Evidence Dimension | LogP (octanol-water partition coefficient, calculated) |
|---|---|
| Target Compound Data | LogP = 0.52 (predicted, ALI/ESOL consensus) |
| Comparator Or Baseline | 2-(1-Aminocyclopentyl)acetic acid: LogP = 0.73 (Chemscene) or 1.43 (Chemicalbook, predicted) |
| Quantified Difference | ΔLogP ≥ 0.21 (conservative); up to ΔLogP ≈ 0.91 in alternative prediction |
| Conditions | In silico prediction; identical computational methodology not confirmed across sources. |
Why This Matters
A lower LogP is directly linked to improved aqueous solubility and reduced non-specific protein binding in biological assays, which is critical for obtaining reliable in vitro pharmacology data during early drug discovery.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. (Cited for SILICOS-IT/ESOL solubility model methodology.) View Source
